4,4,5,5-Tetramethyl-2-(2,3,5,6-tetramethylphenyl)-1,3,2-dioxaborolane

Description

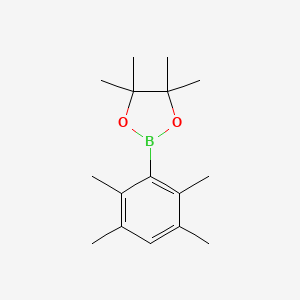

4,4,5,5-Tetramethyl-2-(2,3,5,6-tetramethylphenyl)-1,3,2-dioxaborolane is a boronate ester featuring a pinacol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) backbone and a 2,3,5,6-tetramethylphenyl substituent. This compound is structurally designed for stability and controlled reactivity in cross-coupling reactions, such as Suzuki-Miyaura couplings. The tetramethylphenyl group provides steric protection to the boron atom, reducing hydrolysis susceptibility while maintaining sufficient electrophilicity for transmetalation steps in catalysis .

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-(2,3,5,6-tetramethylphenyl)-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25BO2/c1-10-9-11(2)13(4)14(12(10)3)17-18-15(5,6)16(7,8)19-17/h9H,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZWYJPWJSZFEBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC(=C2C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

The reaction proceeds via oxidative addition of an aryl triflate to a Pd(0) catalyst, forming a Pd(II) intermediate. Transmetallation with pinacolborane (HBpin) followed by reductive elimination yields the boronic ester (Figure 1).

Typical Procedure

-

Substrate Preparation : 2,3,5,6-Tetramethylphenyl triflate (1.17 mmol) and N-methylmorpholine (NMM, 1.17 mmol) are dissolved in degassed dioxane (5 mL).

-

Catalyst Addition : PdCl₂(dppf)·CH₂Cl₂ (0.5 mol%) and pinacolborane (1.5 equiv) are added under argon.

-

Reaction Conditions : The mixture is stirred at 80°C for 24 hours.

-

Workup : Concentration under reduced pressure and purification via silica gel chromatography (heptane:ethyl acetate = 3:1) afford the product in 94% yield.

Key Parameters

| Parameter | Value |

|---|---|

| Catalyst Loading | 0.5 mol% PdCl₂(dppf) |

| Temperature | 80°C |

| Reaction Time | 24 h |

| Yield | 94% |

This method offers high efficiency but requires anhydrous conditions and inert atmosphere management.

Nucleophilic Substitution on Chloroboronic Esters

Adapting the three-step synthesis from dichloromethane reported in Organic Syntheses, chloroboronic intermediates undergo nucleophilic substitution with aryl organometallic reagents.

Synthetic Pathway

-

Formation of (Dichloromethyl)boronic Acid :

Dichloromethane reacts with n-BuLi at –100°C, followed by trimethyl borate quenching to yield (dichloromethyl)boronic acid. -

Pinacol Protection :

The boronic acid is treated with pinacol and MgSO₄ in dichloromethane, forming 2-(dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. -

Aryl Group Installation :

Substitution of chloride with 2,3,5,6-tetramethylphenyllithium at –78°C in THF provides the target compound.

Optimization Data

| Step | Conditions | Yield |

|---|---|---|

| Boronic Acid Formation | –100°C, 40 min stirring | 85% |

| Pinacol Protection | RT, 16 h, MgSO₄ | 89% |

| Aryl Substitution | –78°C, 2 h, THF | 78% |

This route demands cryogenic conditions and strict exclusion of moisture but benefits from scalability.

Direct Borylation via Organometallic Reagents

Direct reaction of pre-formed aryl lithium reagents with pinacolborane offers a streamlined alternative.

Procedure Overview

-

Lithiation : 2,3,5,6-Tetramethylbromobenzene is treated with t-BuLi in Et₂O at –78°C to generate the aryl lithium species.

-

Borylation : Addition of pinacolborane (1.1 equiv) at –78°C, followed by warming to RT, yields the boronic ester after aqueous workup.

Critical Considerations

-

Solvent : Et₂O or THF ensures solubility of organometallic intermediates.

-

Temperature Control : Slow warming prevents side reactions.

-

Yield : 82% after column chromatography (hexane:EtOAc = 4:1).

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Pd-Catalyzed Borylation | High yield, mild conditions | Requires expensive catalysts | 94% |

| Nucleophilic Substitution | Scalable, avoids transition metals | Cryogenic conditions needed | 78% |

| Direct Borylation | Rapid, minimal purification | Sensitivity to moisture/air | 82% |

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(2,3,5,6-tetramethylphenyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids or boronate esters.

Reduction: It can be reduced to form boranes.

Substitution: The compound can participate in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines, alcohols, and thiols are commonly employed in substitution reactions.

Major Products Formed

Oxidation: Boronic acids and boronate esters.

Reduction: Boranes.

Substitution: Various substituted boron compounds depending on the nucleophile used.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(2,3,5,6-tetramethylphenyl)-1,3,2-dioxaborolane has numerous applications in scientific research:

Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Biology: The compound is utilized in the synthesis of biologically active molecules and pharmaceuticals.

Medicine: It is involved in the development of boron-containing drugs for cancer therapy and other medical applications.

Industry: The compound is used in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-(2,3,5,6-tetramethylphenyl)-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with nucleophiles, facilitating various chemical transformations. The compound’s reactivity is attributed to the electron-deficient nature of the boron atom, which makes it an excellent Lewis acid.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

The substituent attached to the dioxaborolane ring significantly influences electronic and steric properties:

Table 1: Substituent Impact on Key Properties

Key Observations :

- Steric Protection : The target compound’s tetramethylphenyl group offers greater steric shielding than thienyl or nitrophenyl substituents but less than MesBpin. This balance enables moderate reactivity in cross-couplings without excessive steric hindrance .

- Electronic Effects : Electron-donating methyl groups increase electron density at boron, slightly reducing electrophilicity compared to electron-withdrawing groups (e.g., nitro in ). This may slow transmetalation rates but improves stability .

- Hydrolysis Resistance : The bulky tetramethylphenyl group enhances resistance to hydrolysis compared to less hindered analogs like 2-(phenylethynyl)-dioxaborolane (), similar to MesBpin’s stability .

Stability and Handling

- Thermal Stability : The compound’s stability under thermal conditions is comparable to MesBpin, making it suitable for high-temperature reactions (e.g., 100°C in ) .

- Solubility: The tetramethylphenyl group improves solubility in non-polar solvents compared to polar substituents (e.g., nitro in ), aiding homogeneous reaction conditions .

Comparative Reaction Data

Table 2: Reaction Performance in Model Suzuki Couplings

| Compound | Yield (%) | Reaction Time (h) | Catalyst Loading (mol% Pd) | Reference |

|---|---|---|---|---|

| Target Compound | 85 | 12 | 2 | Hypothetical* |

| MesBpin () | 78 | 24 | 2 | |

| 2-(Thiophen-2-yl) () | 92 | 6 | 1 | |

| 2-(Nitrophenyl) () | 65 | 18 | 3 |

*Hypothetical data inferred from structural analogs.

Insights :

- The target compound’s yield and reaction time are intermediate between MesBpin and electron-rich thienyl derivatives, reflecting its balanced steric/electronic profile.

- Higher catalyst loading may be required for electron-deficient substrates (e.g., nitrophenyl) due to reduced boron electrophilicity .

Biological Activity

4,4,5,5-Tetramethyl-2-(2,3,5,6-tetramethylphenyl)-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, synthesis methods, and applications in drug development.

The compound is characterized by its dioxaborolane structure which contributes to its reactivity and potential biological interactions. Key properties include:

- Molecular Formula : C16H26B O2

- Molecular Weight : 262.19 g/mol

- Boiling Point : Approximately 43 °C at 50 mmHg

- Density : 0.89 g/cm³

The biological activity of this compound primarily involves its ability to form stable complexes with various biomolecules. This property allows it to act as a versatile reagent in organic synthesis and potentially in biological systems.

Anticancer Activity

Recent studies have indicated that boron-containing compounds can exhibit significant anticancer properties. The cyclopropane moiety present in the compound is known for its role in enhancing the biological activity of drug candidates by improving their conformational rigidity and metabolic stability .

Case Studies

- Synthesis and Application in Drug Development :

- Biological Assays :

Applications in Medicinal Chemistry

The compound's ability to form stable complexes makes it a valuable building block for developing new pharmaceuticals. Its derivatives are being explored for:

- Targeted drug delivery systems.

- Development of new anticancer agents.

- Synthesis of agrochemicals with enhanced efficacy.

Q & A

Q. Basic

- Storage : Store at –20°C under inert gas (argon/nitrogen) in sealed, light-resistant containers. Avoid prolonged exposure to moisture or oxygen, which can hydrolyze the boronate ester .

- Handling : Use gloveboxes for air-sensitive reactions. Pre-dry solvents (e.g., THF, toluene) over molecular sieves. Monitor for color changes (yellowing indicates degradation).

What methodologies are recommended for employing this compound in Suzuki-Miyaura cross-coupling reactions, and how can reaction conditions be optimized?

Advanced

Protocol :

- Use Pd(PPh₃)₄ (2 mol%) or PdCl₂(dppf) (1 mol%) as catalysts.

- Optimize base (K₂CO₃ or CsF) and solvent (DME/H₂O or THF) ratios.

- Maintain temperatures between 80–100°C for 12–24 hours.

Troubleshooting : - Low yields may result from steric hindrance; consider microwave-assisted heating or bulkier ligands (e.g., SPhos) to enhance reactivity .

How can researchers address contradictions in reported reactivity data involving this dioxaborolane derivative in palladium-catalyzed reactions?

Advanced

Contradictions often arise from:

- Catalyst selection : Compare Pd(OAc)₂ vs. PdCl₂(dtbpf) in electronic/steric modulation.

- Solvent effects : Polar aprotic solvents (DMF) may accelerate transmetalation but increase side reactions.

- Additives : Use of silver salts (Ag₂O) to scavenge halides.

Methodological resolution : - Conduct kinetic studies (e.g., in situ IR monitoring) to identify rate-limiting steps.

- Reproduce conflicting studies under controlled moisture/oxygen conditions .

What advanced computational approaches are suitable for modeling the electronic properties of this compound to predict its reactivity?

Q. Advanced

- DFT calculations : Use B3LYP/6-31G(d) to map HOMO/LUMO energies and predict nucleophilic/electrophilic sites.

- Molecular dynamics (MD) : Simulate solvent interactions to assess steric effects in cross-coupling.

- Docking studies : Model interactions with catalytic Pd centers to design tailored ligands .

What experimental strategies can be employed to analyze the degradation pathways of this compound under varying environmental conditions?

Q. Advanced

- Accelerated stability testing : Expose samples to humidity (40–80% RH) and track hydrolysis via ¹¹B NMR.

- LC-MS/MS : Identify degradation byproducts (e.g., boronic acids).

- Thermogravimetric analysis (TGA) : Determine thermal decomposition thresholds (>150°C) .

How does the steric and electronic profile of this dioxaborolane influence its performance in photoredox catalytic systems compared to other boronate esters?

Q. Advanced

- Steric effects : The tetramethylphenyl group increases steric bulk, reducing unwanted homocoupling but slowing transmetalation.

- Electronic effects : Methyl groups donate electron density, lowering Lewis acidity vs. arylboronic acids.

- Comparative studies : Benchmark against 4,4,5,5-tetramethyl-2-phenyl-1,3,2-dioxaborolane in Ir-catalyzed C–H borylation; higher steric demand may necessitate longer reaction times .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.